keto-D-fructuronic acid

説明

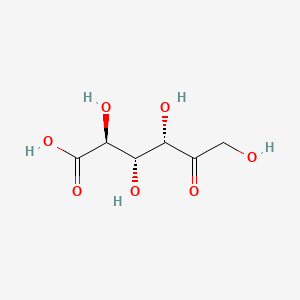

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-76-8 | |

| Record name | D-Lyxo-5-hexulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Nomenclature and Structural Context of Keto D Fructuronic Acid

Systematic Nomenclature and Common Synonyms

Keto-D-fructuronic acid is a fascinating carbohydrate derivative with a specific and descriptive systematic name. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is (2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid. chemspider.comebi.ac.uk This name precisely describes the molecule's structure: a six-carbon chain (hexanoic acid) with hydroxyl groups at positions 2, 3, 4, and 6, and a ketone group at position 5. The stereochemical configuration at the chiral centers (carbons 2, 3, and 4) is designated as (2S,3S,4S).

Beyond its systematic name, this compound is known by several synonyms, which often highlight its relationship to other well-known compounds. One common synonym is D-fructuronic acid, which underscores its derivation from D-fructose. ecmdb.ca It is also sometimes referred to as 5-keto-D-fructuronic acid, explicitly indicating the position of the ketone group. In some contexts, it may be referred to by its conjugate base form, keto-D-fructuronate. ebi.ac.uk

The compound is also associated with the broader term "keto acids," which are organic compounds containing both a carboxylic acid and a ketone functional group. wikipedia.org Specifically, it falls into the category of gamma-keto acids, where the ketone group is at the third carbon from the carboxylic acid. wikipedia.org

Here is a summary of the nomenclature for this compound:

| Name Type | Name |

| Systematic IUPAC Name | (2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid chemspider.comebi.ac.uk |

| Common Synonym | D-fructuronic acid ecmdb.ca |

| Common Synonym | 5-keto-D-fructuronic acid |

| Conjugate Base | keto-D-fructuronate ebi.ac.uk |

Stereochemical Considerations and Isomeric Forms

The stereochemistry of this compound is crucial to its identity and biological function. The "D" designation in its name refers to the configuration of the chiral center furthest from the most oxidized carbon (the carboxylic acid group). In this case, it is carbon 5. The (2S,3S,4S) designation in the systematic name specifies the absolute configuration at each of the three chiral centers in the molecule. chemspider.comebi.ac.uk

Like many sugars, this compound can exist in both open-chain and cyclic forms. The open-chain form contains the ketone and carboxylic acid groups. ebi.ac.uk However, in solution, it can undergo intramolecular cyclization to form hemiacetal ring structures, specifically furanose (a five-membered ring) or pyranose (a six-membered ring) forms. scribd.com The formation of these cyclic isomers introduces a new chiral center at the anomeric carbon (the carbon that was part of the ketone group), leading to the possibility of α and β anomers for each ring form.

It is important to distinguish this compound from its isomers. For instance, L-xylo-Hex-2-ulosonic acid, also known as 2-keto-L-gulonic acid, is an isomer with a different stereochemical arrangement. nih.gov The specific arrangement of hydroxyl groups in space is what defines the distinct properties and roles of these different sugar acids.

Classification within Ulosonic Acids and Carbohydrate Derivatives

This compound is classified as a carbohydrate derivative and, more specifically, as an ulosonic acid. iupac.org Ulosonic acids are a class of sugar acids that contain both a ketone group and a carboxylic acid group. iupac.orgwikipedia.org The name "ulosonic acid" is a general term, with the specific name of a compound indicating the parent sugar and the position of the keto group. iupac.org

Uronic acids, a closely related class, are sugar acids where the terminal hydroxyl group of a sugar has been oxidized to a carboxylic acid. wikipedia.org While this compound is a uronic acid derived from fructose (B13574), the presence of the ketone group places it in the more specific category of ulosonic acids. wikipedia.org

As a carbohydrate derivative, this compound is part of a large and diverse family of molecules that are central to biology. ebi.ac.uk Carbohydrates and their derivatives serve numerous roles, from providing energy to forming structural components of cells. This compound itself is involved in various metabolic pathways. For example, D-glucuronic acid can be converted to D-fructuronic acid. annualreviews.org

This compound is also considered a ketohexose derivative, as it is derived from a hexose (B10828440) (a six-carbon sugar) that is also a ketose (contains a ketone group). ebi.ac.uk Its structure and functional groups allow it to participate in a variety of chemical reactions, including oxidation-reduction and condensation reactions.

Here is a table summarizing the classification of this compound:

| Classification Level | Class |

| Broad Class | Carbohydrate Derivative ebi.ac.uk |

| Specific Class | Sugar Acid wikipedia.org |

| Sub-Class | Ulosonic Acid iupac.org |

| Functional Group Class | Keto Acid wikipedia.org |

| Parent Sugar Type | Ketohexose Derivative ebi.ac.uk |

Biological Occurrence and Distribution in Microbial Systems

Keto-D-fructuronic acid has been identified in several bacterial species, where it functions as a key intermediate in the metabolism of D-glucuronic acid. Its presence is linked to the ability of these microorganisms to utilize uronic acids as a carbon source.

Role as an Intermediate in Microbial Uronic Acid Catabolism

This compound is a central intermediate in the isomerase pathway for D-glucuronic acid catabolism in bacteria, also known as the Ashwell pathway. asm.orgnih.gov This pathway represents a key strategy for microorganisms to break down and utilize uronic acids derived from the degradation of complex polysaccharides.

The initial step in this metabolic sequence is the isomerization of D-glucuronic acid to form this compound. asm.organnualreviews.org This reaction is a critical prelude to the further metabolism of the sugar acid. Following its formation, this compound is then subject to reduction. In the presence of reduced pyridine (B92270) nucleotides (such as DPNH or TPNH), enzymes known as keturonic reductases catalyze the reduction of this compound to L-gulonic acid. asm.org

Contextual Appearance in Microbial Fermentation Processes

The appearance of this compound in microbial systems is typically observed during fermentation processes where D-glucuronic acid is provided as a substrate. asm.organnualreviews.org Its formation is transient, as it is an intermediate that is further metabolized by the host organism. asm.org

In controlled fermentation experiments using cell-free extracts of bacteria adapted to uronic acids, the production of this compound from D-glucuronic acid has been clearly demonstrated. asm.org The detection and isolation of this compound in these contexts have been achieved through chromatographic techniques. annualreviews.org

It is important to distinguish the formation of this compound from the production of other keto compounds in different fermentation processes. For instance, the oxidative fermentation of D-fructose by acetic acid bacteria, such as various species of Gluconobacter, leads to the accumulation of 5-keto-D-fructose, a distinct compound from this compound. nih.govnih.govescholarship.org Similarly, the microbial production of other keto acids, like 2-keto-3-deoxy-D-gluconic acid, occurs through different metabolic routes. google.com The presence of this compound is specifically indicative of the isomerization pathway of D-glucuronic acid catabolism.

Biosynthetic Pathways and Formation Mechanisms

Enzymatic Isomerization from Alduronic Acids

The primary biosynthetic route for keto-D-fructuronic acid involves the enzymatic isomerization of alduronic acids, a reaction catalyzed by uronic acid isomerase. nih.govasm.org This enzyme facilitates the conversion of D-glucuronic acid into its keto form, D-fructuronic acid. nih.govnih.gov This isomerization is a critical step in the metabolism of uronic acids in various microorganisms. asm.orgnih.gov

Uronic Acid Isomerase Activity and Characteristics

Uronic acid isomerase, also known as D-glucuronate ketol-isomerase or uronate isomerase, is an enzyme belonging to the isomerase family, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org It is classified under EC number 5.3.1.12. wikipedia.orggenome.jp This enzyme is a member of the amidohydrolase superfamily, a diverse group of enzymes that predominantly catalyze hydrolytic reactions. nih.govnih.gov The evolution of an isomerase from a hydrolase template within this superfamily is a subject of scientific interest. nih.gov

The catalytic mechanism of uronic acid isomerase involves a proton transfer reaction that proceeds through a cis-enediol intermediate. nih.gov This requires at least two residues in the active site: a general base to abstract a proton from the C-2 of the alduronic acid substrate and a general acid to donate a proton to the carbonyl oxygen at C-1, forming the intermediate. nih.gov The enzyme from Escherichia coli has been shown to contain one equivalent of zinc per subunit, which can be removed without complete loss of catalytic activity. nih.gov Structural studies of uronic acid isomerase from Bacillus halodurans have provided further insights into its active site and interaction with substrates. nih.gov

Substrate Specificity (e.g., D-Glucuronic Acid, D-Galacturonic Acid)

Uronic acid isomerase exhibits a notable substrate specificity, acting on specific alduronic acids. The enzyme catalyzes the isomerization of D-glucuronic acid to D-fructuronic acid. nih.govnih.gov Additionally, many uronic acid isomerases demonstrate activity towards D-galacturonic acid, converting it to D-tagaturonic acid. nih.govcdnsciencepub.com This dual specificity indicates an adaptation to metabolize different uronic acids present in microbial environments. smolecule.com For instance, the uronic acid isomerase from Flavobacterium heparinum is capable of converting both D-glucuronic acid and D-galacturonic acid to their respective keto-acid products. cdnsciencepub.com

Table 1: Substrate Specificity of Uronic Acid Isomerase

| Substrate | Product | Enzyme Source Organism |

|---|---|---|

| D-Glucuronic Acid | D-Fructuronic Acid | Escherichia coli, Bacillus halodurans, Flavobacterium heparinum nih.govnih.govcdnsciencepub.com |

| D-Galacturonic Acid | D-Tagaturonic Acid | Escherichia coli, Bacillus halodurans, Flavobacterium heparinum nih.govgenome.jpcdnsciencepub.com |

Reaction Reversibility and Equilibrium Dynamics

The isomerization reaction catalyzed by uronic acid isomerase is reversible. nih.govgenome.jp This means the enzyme can convert D-fructuronic acid back to D-glucuronic acid, and D-tagaturonic acid back to D-galacturonic acid. cdnsciencepub.com The equilibrium of the reaction is influenced by environmental conditions, such as the presence of certain buffers. cdnsciencepub.com

Research on the enzyme from Flavobacterium heparinum has demonstrated that the reaction equilibrium can be significantly shifted. cdnsciencepub.com In a phosphate (B84403) buffer, the equilibrium is reached when approximately 31% of the D-glucuronic acid is converted to D-fructuronic acid. cdnsciencepub.com However, in the presence of a borate (B1201080) buffer, the conversion is pushed further, with about 75% of the D-glucuronic acid being isomerized to D-fructuronic acid at equilibrium. cdnsciencepub.com This effect is likely due to the formation of a more stable complex between borate and the product, D-fructuronic acid, thereby pulling the equilibrium towards the product side.

Table 2: Effect of Buffer on Reaction Equilibrium for D-Glucuronic Acid Isomerization

| Buffer | Percentage of D-Fructuronic Acid at Equilibrium |

|---|---|

| Phosphate | 31% cdnsciencepub.com |

| Borate | 75% cdnsciencepub.com |

Microbial Production Strategies and Fermentation

Microbial systems offer a promising platform for the production of this compound and other valuable sugar acids. researchgate.net These bio-based production methods can involve whole-cell biotransformation or fermentation processes with metabolically engineered microorganisms. researchgate.net

Whole-Cell Biotransformation Systems

Whole-cell biotransformation is a strategy that utilizes intact microbial cells containing the desired enzymes to convert a substrate into a target product. researchgate.net This approach is often preferred over using isolated enzymes as it can be less resource-intensive and provides a more stable enzymatic environment. researchgate.net For the production of this compound, whole-cell systems of microorganisms that naturally express or are engineered to express uronic acid isomerase can be employed. The cells are typically grown to a high density and then incubated with the substrate, D-glucuronic acid, under optimized reaction conditions to facilitate its conversion to this compound. wikipedia.orgresearchgate.net While specific high-yield production of this compound using this method is still an area of active research, the principles have been successfully applied for other keto-sugars like 5-keto-D-fructose using Gluconobacter species. nih.govfrontiersin.org

Genetic and Metabolic Engineering for Optimized Biosynthesis

Genetic and metabolic engineering provides powerful tools to enhance the microbial production of sugar acids, including this compound. researchgate.net These strategies aim to optimize microbial strains for more efficient biosynthesis. researchgate.net

Key metabolic engineering strategies include:

Pathway Engineering: This involves the overexpression of key enzymes in the biosynthetic pathway. researchgate.net For this compound production, the gene encoding uronic acid isomerase (uxaC in E. coli) can be overexpressed to increase the rate of conversion of D-glucuronic acid. nih.govresearchgate.net

Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways that consume either the precursor (D-glucuronic acid) or the product (this compound) can be eliminated by gene knockouts. researchgate.net For instance, the subsequent reduction of this compound to D-mannonate, catalyzed by mannonate dehydrogenase, could be a target for deletion to promote the accumulation of the desired keto-acid. nih.gov

These approaches, often guided by synthetic biology tools like CRISPR-Cas systems, allow for precise genetic modifications to create robust microbial cell factories for the targeted biosynthesis of compounds like this compound. researchgate.net

Formation as a Key Keto-Intermediate in Broader Carbohydrate Pathways

This compound, also known as 2-keto-D-glucuronic acid, is a significant intermediate in the metabolic pathways of certain microorganisms, particularly in the catabolism of uronic acids. asm.org Its formation is a critical step that channels D-glucuronic acid into further metabolic processing.

The primary route for the formation of this compound is through the Ashwell pathway, a common bacterial pathway for the breakdown of D-glucuronic acid and D-galacturonic acid. nih.gov In this pathway, D-glucuronic acid is converted directly into D-fructuronic acid through an isomerization reaction. asm.orgnih.gov This initial step is catalyzed by the enzyme uronate aldose-ketose isomerase, encoded by the uxaC gene in organisms like Escherichia coli. nih.gov Studies using cell-free extracts from various bacteria, including Aerobacter aerogenes, Erwinia carotovora, and Serratia marcescens, have confirmed that D-fructuronic acid is the intermediate formed from D-glucuronate. asm.org

Once formed, this compound serves as a substrate for the next enzymatic reaction in the pathway. nih.gov It is reduced to D-mannonic acid by the NADH-dependent D-fructuronate reductase (encoded by the uxuB gene). nih.gov This subsequent reaction underscores the role of this compound as a transient, key keto-intermediate.

In some microorganisms, such as the hyperthermophilic bacterium Thermotoga maritima, an additional enzymatic step connects the metabolism of different keturonic acids. nih.gov The enzyme D-tagaturonic acid/D-fructuronic acid epimerase (UxaE) can interconvert D-fructuronic acid and D-tagaturonic acid, linking the catabolic pathways of D-glucuronic acid and D-galacturonic acid. nih.govsmolecule.com

The following table summarizes the key research findings on the formation of this compound as a metabolic intermediate.

| Pathway | Precursor | Intermediate Product | Enzyme | Organism(s) |

| Ashwell Pathway (Uronic Acid Catabolism) | D-Glucuronic Acid | This compound | Uronate aldose-ketose isomerase (UxaC) | Escherichia coli, Aerobacter aerogenes, Serratia marcescens, Erwinia carotovora asm.orgnih.gov |

| Ashwell Pathway (Uronic Acid Catabolism) | This compound | D-Mannonic Acid | D-fructuronate reductase (UxuB) | Escherichia coli nih.gov |

| Keturonic Acid Interconversion | D-Tagaturonic Acid | This compound | D-tagaturonate/D-fructuronate epimerase (UxaE) | Thermotoga maritima nih.govsmolecule.com |

Enzymatic Transformations and Biochemical Catalysis

Keturonic Reductase Activities and Characterization

Keturonic reductases, specifically D-fructuronate reductase, play a pivotal role in the metabolic pathway of keto-D-fructuronic acid by catalyzing its reduction. This enzymatic step is crucial for the further processing of the compound in microbial systems.

NADPH/NADH-Dependent Reductions

The reduction of D-fructuronate is primarily carried out by D-fructuronate reductase (EC 1.1.1.57), an enzyme that facilitates the conversion of D-fructuronate to D-mannonate. creative-enzymes.comresearchgate.netuniprot.orgwikipedia.org This reaction is dependent on the presence of a nicotinamide (B372718) cofactor, with studies revealing the utilization of both NADH and NADPH.

In many bacteria, including Escherichia coli, D-fructuronate reductase utilizes NADH for the reduction of D-fructuronate to D-mannonate. creative-enzymes.comnih.gov This NADH-dependent reduction is a key step in the catabolism of D-glucuronate and D-galacturonate. creative-enzymes.com In some organisms, the reductase activity can also be supported by NADPH. For instance, in Lactobacillus suebicus, the fructuronate reductase (UxuB) showed activity with both NADH and NADPH as substrates. bu.edu Similarly, a D-fructuronate reductase activity in Thermotoga maritima was found to be strictly NADPH-dependent. researchgate.net The enzyme from T. maritima also displayed activity on 5-keto-D-gluconate. nih.gov The choice of cofactor can be specific to the enzyme from a particular organism and its metabolic context.

The enzyme from E. coli is also known as D-mannonate oxidoreductase and participates in the pentose (B10789219) and glucuronate interconversions pathway. uniprot.org It can also reduce D-tagaturonate. expasy.org

| Enzyme Source | Preferred Cofactor | Product | Reference |

| Escherichia coli | NADH | D-mannonate | creative-enzymes.com |

| Thermotoga maritima | NADPH | D-mannonate | researchgate.net |

| Lactobacillus suebicus | NADH / NADPH | D-mannonate | bu.edu |

| Chromohalobacter salexigens | NADH | D-mannonate | acs.org |

Stereospecificity of Enzymatic Reductions

The enzymatic reduction of this compound is a stereospecific process. The enzyme D-fructuronate reductase catalyzes the conversion of D-fructuronate to D-mannonate, indicating a specific orientation of substrate binding and hydride transfer from the nicotinamide cofactor. creative-enzymes.comresearchgate.net This specificity ensures the formation of the correct stereoisomer, D-mannonate, which is the substrate for the subsequent enzyme in the metabolic pathway, mannonate dehydratase. researchgate.net

While detailed stereochemical studies specifically on this compound reduction are not extensively documented in the provided results, the consistent production of D-mannonate across different bacterial species underscores the high stereoselectivity of the responsible reductases. This is a common feature of aldo-keto reductases, which are known for their ability to catalyze stereoselective transformations of carbonyl compounds.

Oligogalacturonate Transeliminase (Lyase) Action and Product Formation

Oligogalacturonate transeliminase, also known as oligogalacturonate lyase (EC 4.2.2.6), is a key enzyme in the degradation of pectic substances, directly leading to the formation of a precursor of this compound. nih.govasm.org This enzyme is particularly prevalent in phytopathogenic bacteria like Erwinia species. nih.govasm.org

The lyase acts on oligogalacturonates, which are short chains of galacturonic acid residues, by cleaving the α-1,4-glycosidic bonds via a β-elimination mechanism. nih.gov This reaction results in the formation of an unsaturated product at the non-reducing end. Specifically, the action of an exo-pectate transeliminase from Erwinia aroideae cleaves the first glycosidic linkage from the reducing end of the substrate, yielding 4-deoxy-5-keto-D-fructuronic acid as a product. creative-enzymes.com This enzyme preferentially attacks short-chain uronides and shows significantly less activity towards high molecular weight pectic acid. creative-enzymes.com It has been noted that unsaturated oligogalacturonates are degraded more rapidly than their saturated counterparts. creative-enzymes.com

In Erwinia chrysanthemi, an oligogalacturonate lyase (Ogl) has been identified that cleaves saturated or unsaturated dimers to produce 4-deoxy-L-threo-5-hexosulose uronic acid, which is then further catabolized. string-db.org The activity of these lyases is often dependent on the presence of divalent cations, with some showing an absolute requirement for Ca²⁺. tudelft.nl However, the oligogalacturonate transeliminase from Erwinia aroideae that produces 4-deoxy-5-keto-D-fructuronic acid showed no effect of calcium ions on its activity. creative-enzymes.com

Interactions with Other Enzyme Systems

The enzymatic transformations involving this compound are part of a larger, interconnected metabolic network. In bacteria, the catabolism of D-glucuronic and D-galacturonic acids often proceeds through what is known as the Ashwell pathway. researchgate.net

This pathway begins with the isomerization of D-glucuronate to D-fructuronate and D-galacturonate to D-tagaturonate, a reaction catalyzed by uronate isomerase (UxaC). researchgate.netstring-db.orgstring-db.org D-fructuronate then serves as the substrate for D-fructuronate reductase (UxuB), which reduces it to D-mannonate. researchgate.netstring-db.orgstring-db.org D-mannonate is subsequently dehydrated by D-mannonate dehydratase (UxuA) to form 2-keto-3-deoxygluconate. researchgate.netstring-db.org

In some organisms, such as Thermotoga maritima, a tagaturonate-fructuronate epimerase (UxaE) has been identified, which can interconvert D-tagaturonate and D-fructuronate, providing a link between the two parallel branches of the hexuronate catabolic pathway. nih.gov The product of the pathway, 2-keto-3-deoxygluconate, can then be phosphorylated and cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which enter central metabolism. researchgate.net

The regulation of these pathways is complex, often involving transcriptional repressors like UxuR, which controls the expression of the uxuAB operon in response to the presence of D-fructuronate. uniprot.org

Enzyme Purification, Assay Methodologies, and Kinetic Studies

The study of enzymes involved in this compound metabolism relies on robust purification and assay techniques, as well as detailed kinetic analysis.

Purification: D-fructuronate reductase has been purified from various sources. For example, the enzyme from maize endosperm was partially purified using ammonium-sulfate precipitation, anion-exchange chromatography on DEAE-cellulose, and affinity chromatography on Blue-Sepharose CL-6B. nih.gov Oligogalacturonate transeliminase from Erwinia aroideae was purified using adsorption on calcium phosphate (B84403) on cellulose, followed by treatment with Duolite CS-101 and DEAE-cellulose chromatography. creative-enzymes.com Pectate lyases from Erwinia chrysanthemi have also been purified to analyze their biochemical properties. asm.org

Assay Methodologies: The activity of D-fructuronate reductase is typically determined spectrophotometrically by monitoring the change in absorbance of the nicotinamide cofactor (NADH or NADPH) at 340 nm. creative-enzymes.comnih.govacs.org The assay mixture generally contains a buffer, the enzyme, the substrate (D-fructuronate or D-mannonate), and the appropriate cofactor (NADH/NAD⁺ or NADPH/NADP⁺). creative-enzymes.comacs.org

Oligogalacturonate lyase activity is also commonly assayed spectrophotometrically by measuring the formation of the unsaturated product, which has a characteristic absorbance at 230-235 nm. nih.govasm.orgnih.gov The assay mixture typically includes a buffer, the enzyme, the oligogalacturonate substrate, and in some cases, a divalent cation like Ca²⁺ or Mn²⁺. nih.govasm.orgnih.gov An alternative method for lyase activity is the periodate-thiobarbiturate assay. nih.gov

Kinetic Studies: Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide valuable insights into the enzyme-substrate interactions and catalytic efficiency.

| Enzyme | Source | Substrate | Kₘ | Vₘₐₓ | Reference |

| D-mannonate oxidoreductase (RspD) | Chromohalobacter salexigens | D-mannonate | 150 ± 10 µM | 14 ± 0.3 s⁻¹ | acs.org |

| Oligogalacturonate Lyase (YeOGL) | Yersinia enterocolitica | Digalacturonate | 0.8 ± 0.1 mM | 2.5 ± 0.1 s⁻¹ | researchgate.net |

| Pectate Lyase B (chloroplast) | Fusarium solani | Polygalacturonic acid | 0.39 µg/ml | 2.75 units/mg | nih.gov |

| Pectate Lyase D (chloroplast) | Fusarium solani | Polygalacturonic acid | 0.50 µg/ml | 2.75 units/mg | nih.gov |

| Pectate Lyase | Bacillus subtilis | Trigalacturonate | 1.2 mM | 340 s⁻¹ | apsnet.org |

| Digalacturonic Acid Uptake | Erwinia chrysanthemi | Digalacturonic acid | 67 µM | 115 nmoles/min/mg protein |

The pH optimum for enzyme activity is also a critical parameter. For instance, the oligogalacturonate transeliminase from Erwinia aroideae has a pH optimum of 7.0. creative-enzymes.com Pectate lyases from Erwinia species often exhibit optimal activity in the alkaline pH range of 8.0-9.5. tudelft.nl

Metabolic Fate and Degradation Pathways Within Biological Systems

Further Enzymatic Conversion to Hexonic Acids

In several microorganisms, the initial step in the metabolism of alduronic acids like D-glucuronic acid is an isomerization to form the corresponding keturonic acids. asm.org Specifically, D-glucuronic acid is converted to D-fructuronic acid. asm.organnualreviews.org Following this, D-fructuronic acid can be further metabolized through reduction.

Extracts from bacteria adapted to utilize uronic acids contain enzymes known as keturonic reductases. asm.org These enzymes catalyze the reduction of keturonic acids to their corresponding hexonic acids in the presence of reduced pyridine (B92270) nucleotides, such as DPNH and TPNH. asm.org For instance, D-fructuronic acid is reduced to L-gulonic acid. asm.org This conversion to L-hexonic acids appears to be a common metabolic strategy in a variety of enteric bacteria and plant pathogens that have adapted to use uronic acids. asm.org The activity of these reductases can be influenced by the specific pyridine nucleotide present, with TPNH sometimes yielding a significantly higher rate of reduction than DPNH. asm.org

Microbial Utilization and Catabolism

Keto-D-fructuronic acid serves as a carbon and energy source for several environmental bacteria. researchgate.net For instance, Gluconobacter oxydans 621H can utilize it during its stationary growth phase. researchgate.net Other bacteria identified to grow on this compound include Tatumella morbirosei, Gluconobacter japonicus, and Clostridium pasteurianum. researchgate.net

The catabolism of D-fructuronate in bacteria like Escherichia coli involves a multi-step pathway. nih.gov It is converted through dehydrogenation, dehydration, and phosphorylation into 2-keto-3-deoxy-6-phosphogluconate. nih.gov This intermediate is then cleaved to produce pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and the TCA cycle. nih.govasm.org This latter part of the pathway is recognized as the Entner-Doudoroff pathway. nih.gov

The enzymes responsible for the utilization of this compound, referred to as 5-KF reductases, have been identified and characterized. researchgate.net Interestingly, these enzymes fall into three distinct enzymatic classes with varied amino acid sequences and properties. researchgate.net

Role in Carbon and Energy Cycling in Microorganisms

The metabolism of this compound is an integral part of the carbon cycle in various microbial ecosystems. anl.govgeomar.de Microorganisms, including bacteria and archaea, play a pivotal role in breaking down organic matter, which releases carbon dioxide and other compounds back into the environment. anl.gov The catabolic pathways of compounds like this compound contribute to this global carbon flux. nih.govnih.gov

In some bacteria, such as Gluconobacter cerinus, the cyclic oxidation of D-fructose to 5-keto-D-fructose and its subsequent reduction back to D-fructose is proposed to be a mechanism for regenerating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). nih.gov This regeneration is vital during periods of active growth. nih.gov The assimilation of carbohydrates in these bacteria predominantly occurs through the hexose (B10828440) monophosphate oxidative pathway. nih.gov The ability of various microorganisms to use this compound as a substrate highlights its significance as an intermediate in the flow of carbon and energy through microbial food webs. researchgate.netgeomar.de

Investigated Chemical Degradation Mechanisms in Research Environments

The chemical stability of this compound has been explored under different conditions. In the presence of dilute aqueous sodium hydroxide, uronic acids can undergo transformations. cdnsciencepub.com For example, D-glucuronic acid can isomerize to form other acids and a small percentage of a keto acid, likely derived from fructose (B13574). cdnsciencepub.com However, these transformations are often accompanied by degradation reactions, leading to non-reducing acids of lower molecular weight, especially over extended periods. cdnsciencepub.com

The formation of this compound (referred to as 5-keto-D-fructose) from D-fructose is catalyzed by the membrane-bound fructose dehydrogenase complex in several acetic acid bacteria. nih.govescholarship.org Research has also shown that under certain conditions, such as in the presence of glucose and amino acids at elevated temperatures, degradation of related compounds can occur. google.com In studies involving the Maillard reaction, the browning observed in E. coli cultures supplemented with 5-keto-D-fructose indicates the formation of Maillard products, a form of non-enzymatic browning and degradation. nih.gov

The table below summarizes the enzymes involved in the microbial metabolism of this compound and related compounds.

| Enzyme Name | Substrate | Product | Organism/System |

| Keturonic Reductase | D-fructuronic acid | L-gulonic acid | Adapted bacteria (e.g., Serratia marcescens) asm.org |

| Fructose Dehydrogenase | D-fructose | 5-keto-D-fructose | Gluconobacter species nih.govescholarship.org |

| 5-KF Reductases | 5-keto-D-fructose | D-fructose / L-sorbose | Tatumella morbirosei, Gluconobacter japonicus, Clostridium pasteurianum researchgate.net |

| Uronate Isomerase | D-glucuronic acid | D-fructuronic acid | Escherichia coli nih.gov |

The following table outlines the key degradation pathways and their intermediates.

| Pathway | Starting Compound | Key Intermediates | End Products |

| Bacterial Catabolism | D-fructuronate | 2-keto-3-deoxy-6-phosphogluconate | Pyruvate, Glyceraldehyde-3-phosphate nih.govasm.org |

| Chemical Degradation | D-glucuronic acid | Fructuronic acid | Lower molecular weight non-reducing acids cdnsciencepub.com |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating keto-D-fructuronic acid from complex mixtures, such as fermentation broths or the products of chemical reactions. The choice of technique depends on the required resolution, scale, and analytical goal.

Paper chromatography and Thin-Layer Chromatography (TLC) are valuable for the qualitative analysis and separation of acidic carbohydrates like this compound. researchgate.net In paper chromatography, this compound and related compounds are separated based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent system).

Research on the isomerization of uronic acids has utilized paper chromatography to separate and identify the resulting products. cdnsciencepub.com For instance, when D-glucuronic acid is treated with aqueous sodium hydroxide, paper chromatography can distinguish the starting material from its isomerization products, including fructuronic acid. cdnsciencepub.com The reaction for fructuronic acid is noted to be weak with certain sprays, but its presence can be confirmed. cdnsciencepub.com

A key parameter in this technique is the Rf value (the ratio of the distance traveled by the compound to that of the solvent front), which is characteristic for a given compound, stationary phase, and mobile phase.

Table 1: Rf Values for this compound and Related Compounds in Paper Chromatography

| Compound | Solvent System | Rf Value | Reference |

| Fructuronic Acid | Pyridine-ethyl acetate-water (1:2:2, v/v) | 0.50 | cdnsciencepub.com |

| Fructuronic Acid | Pyridine-ethyl acetate-acetic acid-water (5:5:1:3, v/v) | 0.47 | cdnsciencepub.com |

| 4-Deoxy-5-keto-D-fructuronic acid | n-Butanol-acetic acid-water (4:1:2, v/v) | 0.52 | tandfonline.com |

TLC offers similar capabilities with advantages in speed and resolution. nih.gov It has been deemed a suitable technique for assessing the purity of related compounds like 5-keto-D-gluconic acid. sigmaaldrich.com For detection on paper or TLC plates, specific spray reagents are employed that react with keto acids to produce colored spots. cdnsciencepub.comtandfonline.com

Ion exchange chromatography (IEX) separates molecules based on their net charge. purolite.com As an acidic sugar, this compound possesses a negative charge at neutral or alkaline pH due to its carboxyl group, making it an ideal candidate for anion exchange chromatography. purolite.comthermofisher.com

In this method, a sample is passed through a column packed with a solid support (resin) containing fixed positively charged groups (anion exchanger). purolite.com While neutral and positively charged molecules pass through the column unretained, this compound and other anions bind to the resin. purolite.com They are subsequently eluted by increasing the ionic strength or changing the pH of the mobile phase. purolite.com

This technique is highly effective for purifying keto acids from complex biological mixtures like fermentation broths. thermofisher.com For example, anion exchange resins have been used to isolate 2,5-diketo-D-gluconic acid from fermented media containing other intermediates like 5-keto-D-gluconic acid. researchgate.net Resins such as Amberlite IR-120 have also been used to deionize solutions during the analysis of uronic acid isomerization products. cdnsciencepub.com The high capacity and selectivity of IEX resins allow for the efficient purification of large quantities of material. purolite.com

High Performance Liquid Chromatography (HPLC) is a premier technique for the precise separation and quantification of this compound and its isomers. researchgate.net A simple and rapid HPLC method has been developed for the simultaneous determination of related compounds, 2-keto-L-gulonic acid and 2-keto-D-gluconic acid, in fermentation broth. researchgate.net

Separation is typically achieved on specialized columns, and detection is performed using UV detectors or more specific methods like fluorescence following derivatization. researchgate.netsigmaaldrich.com Pre-column or post-column derivatization can significantly enhance detection sensitivity and specificity. sigmaaldrich.comnih.gov For instance, various α-keto acids can be converted into highly fluorescent derivatives by reacting them with reagents like 1,2-diamino-4,5-methylenedioxybenzene before HPLC analysis. sigmaaldrich.com

Table 2: Exemplary HPLC Conditions for the Analysis of Related Keto Acids

| Parameter | Condition | Reference |

| Column | Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.015 mol/L Ammonium dihydrogen phosphate (B84403) (pH 4.1) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV absorbance at 210 nm | researchgate.net |

| Analysis Time | < 19 minutes | researchgate.net |

This level of detail allows for robust, reproducible, and quantitative analysis essential for research and industrial applications.

Mass Spectrometry-Based Characterization (e.g., LC-MS approaches)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of keto acids like this compound. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. researchgate.netnih.gov

For the analysis of keto acids, which can be challenging to retain and separate on commonly used reversed-phase LC columns due to their polarity, derivatization is often employed. umn.edursc.org This process modifies the analyte to improve its chromatographic behavior and enhance its ionization efficiency for mass spectrometric detection. umn.edu For instance, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) or 2-hydrazinoquinoline (B107646) (HQ) has been successfully used for the LC-MS analysis of various keto acids. researchgate.netumn.edu These derivatization strategies can improve the retention of polar keto acids on reversed-phase columns and increase the sensitivity of detection. umn.edu

In a typical LC-MS setup, the sample containing this compound would first be subjected to a derivatization step. The derivatized sample is then injected into the LC system, where it passes through a column that separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized. Common ionization techniques include electrospray ionization (ESI), which is a soft ionization method suitable for polar molecules. dtu.dkresearchgate.net

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides information about the molecular weight of the analyte. nih.gov For enhanced structural elucidation, tandem mass spectrometry (MS/MS or MS2) can be performed. dtu.dk In this technique, a specific ion of interest (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its definitive identification. dtu.dknih.gov For example, the fragmentation of isotopically labeled fructose (B13574) has been used to confirm the position of labeling within a larger molecule. dtu.dk

The choice of mobile phase and column is critical for successful separation. Isocratic elution with a simple mobile phase, such as an aqueous solution of formic acid, has been used for the analysis of related fructan compounds. dtu.dk Gradient elution, where the composition of the mobile phase is changed over time, is also commonly employed to achieve better separation of complex mixtures. biorxiv.org

Biotechnological Applications and Industrial Research Perspectives

Microbial Cell Factories for Targeted Bioproduction of Keto Acids

The development of microbial cell factories for the production of specific keto acids is an advancing area of industrial biotechnology. mdpi.com While large-scale fermentation processes specifically for keto-D-fructuronic acid are not yet established, research has identified key metabolic pathways and enzymes that form the basis for future development.

A pivotal reaction in the metabolism of hexuronic acids is the interconversion of D-tagaturonic acid and D-fructuronic acid. This epimerization is catalyzed by the enzyme D-tagaturonic acid/D-fructuronic acid epimerase, designated as UxaE. The hyperthermophilic bacterium Thermotoga maritima has been identified as a source of this novel enzyme, which provides a metabolic link between D-galacturonic acid and D-glucuronic acid utilization pathways. nih.govnih.gov

The discovery of UxaE and its orthologues in a variety of phylogenetically diverse bacteria suggests that microorganisms possessing this enzymatic activity could be engineered as cell factories. nih.gov By leveraging and optimizing this natural catalytic function, it is conceivable to develop microbial strains capable of converting renewable feedstocks into this compound. Metabolic engineering strategies could be employed to enhance product yields by directing carbon flux towards the desired keto acid and preventing its subsequent catabolism.

| Enzyme | Reaction | Source Organism |

|---|---|---|

| D-tagaturonic acid/D-fructuronic acid epimerase (UxaE) | D-tagaturonic acid ↔ D-fructuronic acid | Thermotoga maritima |

Precursor Role for Bio-Based Materials and Platform Chemicals

Sugar acids, including keto acids, are recognized as valuable platform chemicals that can be converted into a variety of bio-based products. nih.govresearchgate.net this compound serves as a precursor for other valuable compounds through specific enzymatic conversions.

A significant metabolic fate of this compound is its reduction to D-mannonic acid. This reaction involves the conversion of the carbonyl group of D-fructuronic acid into a hydroxyl group. D-mannonic acid is a primary metabolite that exists in living organisms from bacteria to humans and belongs to the class of medium-chain hydroxy acids. hmdb.ca

The potential of D-mannonic acid as a building block for further chemical synthesis makes the bioproduction of its precursor, this compound, an attractive prospect. The conversion of biomass-derived carbohydrates into such platform chemicals is a cornerstone of developing sustainable industrial processes. rsc.org Further research into the catalytic upgrading of D-mannonic acid could open avenues to new biopolymers and specialty chemicals.

| Precursor | Enzymatic Reaction | Product | Potential Application Class |

|---|---|---|---|

| This compound | Reduction | D-mannonic acid | Platform Chemical / Bio-based Building Block |

Enzyme Discovery and Engineering for Novel Biocatalysis

The enzymatic synthesis and conversion of keto acids are central to their biotechnological application. mdpi.com The discovery and subsequent engineering of enzymes with novel activities or improved properties are critical for developing efficient biocatalytic processes.

A key discovery in the context of this compound is the tagaturonate–fructuronate epimerase UxaE from Thermotoga maritima. nih.gov This enzyme catalyzes the reversible epimerization of D-tagaturonic acid to D-fructuronic acid, a previously unknown reaction in hexuronic acid catabolism. nih.govacs.org The characterization of UxaE represents a significant advancement, providing a new biocatalytic tool for the synthesis of this compound. nih.gov

The identification of the UxaE enzyme family in approximately 50 diverse heterotrophic bacteria from various environments opens up a rich pool for enzyme discovery. nih.gov These natural variants can be screened for desirable properties such as higher activity, stability, or altered substrate specificity. Furthermore, protein engineering techniques, such as rational design and directed evolution, can be applied to tailor these enzymes for specific industrial applications. For instance, the thermostability of UxaE from T. maritima makes it a robust candidate for industrial bioprocesses which often operate at elevated temperatures. Engineering such enzymes could lead to more efficient and cost-effective production of this compound and its derivatives.

Theoretical and Computational Studies of Keto D Fructuronic Acid

Molecular Modeling and Simulation of Structure and Reactivity

Molecular modeling and simulation are essential for understanding the three-dimensional structure of keto-D-fructuronic acid and its chemical behavior. These computational techniques allow for the detailed examination of molecular geometry, electronic properties, and dynamic behavior in various environments.

Molecular Geometry and Electronic Structure: Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the optimized geometrical structures of molecules. For sugar acids, DFT methods like B3LYP with a 6-311+G(d,p) basis set can accurately predict bond lengths, bond angles, and torsion angles. researchgate.netsemanticscholar.org Such calculations are crucial for understanding the intrinsic properties of this compound, including its electronic structure, atomic charges, and dipole moments. semanticscholar.org Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can be used to predict the reactive sites of the molecule in polar organic reactions. mdpi.comresearchgate.net

Dynamic Behavior in Solution: Molecular dynamics (MD) simulations are used to study the conformational dynamics and interactions of carbohydrates with their environment, particularly in aqueous solutions. acs.orgmdpi.com Force fields like GLYCAM06 are specifically parameterized for carbohydrates and can be used to simulate monosaccharides, oligosaccharides, and their derivatives, including uronic acids. nih.gov MD simulations provide detailed information on hydration, the formation of intra- and intermolecular hydrogen bonds, and the conformational flexibility of the sugar ring. mdpi.comnih.gov These simulations are critical for understanding how this compound behaves in a biological context.

| Computational Method | Application for this compound | Typical Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, vibrational spectra analysis. semanticscholar.orgbme.hu | Bond lengths, bond angles, atomic charges, HOMO-LUMO gap, reactivity indices, IR and Raman spectra assignment. semanticscholar.orgbme.hu |

| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution, study of hydration and interactions with other molecules. nih.gov | Conformational preferences (e.g., ring puckering), hydrogen bonding networks, solvent interactions, binding affinities to proteins. mdpi.comnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. mdpi.com | Characterization and classification of hydrogen bonds and other non-covalent interactions based on electron density. mdpi.com |

Computational Analysis of Enzymatic Reaction Mechanisms

Computational methods are invaluable for elucidating the detailed mechanisms of enzymes that metabolize keto acids. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a particularly powerful approach, allowing the study of electronic changes within the enzyme's active site while treating the larger protein environment with classical mechanics. researchgate.netfrontiersin.orgacs.org

Aldo-Keto Reductases (AKRs): AKRs are a superfamily of NADPH-dependent enzymes that reduce a wide variety of carbonyl compounds, including sugar aldehydes. nih.govdrugbank.comwikipedia.org The general mechanism involves a hydride transfer from the NADPH cofactor to the carbonyl carbon of the substrate, followed by protonation of the carbonyl oxygen by a conserved tyrosine residue. acs.orgnih.gov QM/MM studies on AKRs have shown that the reaction can proceed through either a concerted or stepwise mechanism depending on the protonation state of other active site residues, such as histidine. acs.org These simulations help to understand the energetics of the reaction pathway, identify the rate-limiting step, and explain the enzyme's substrate specificity and stereoselectivity. acs.orgrsc.org

CMP-Kdo Synthetase (KdsB): This enzyme catalyzes the activation of 2-keto-3-deoxymanno-octulosonic acid (Kdo), a structurally similar keto acid, by coupling it to CTP. nih.govebi.ac.uk This reaction is essential for lipopolysaccharide biosynthesis in Gram-negative bacteria. nih.gov Structural and computational studies reveal that substrate binding induces a conformational change, closing the active site. nih.gov The mechanism is proposed to be an SN2-type attack on the alpha-phosphate of CTP by the Kdo 2-hydroxyl group, facilitated by magnesium ions that help position the substrates correctly. nih.gov Computational modeling helps to visualize these crystallographic snapshots along the reaction path and understand the role of key active site residues. nih.gov

| Enzyme/Enzyme Family | Substrate Type | Computational Method | Key Mechanistic Insights from Simulations |

| Aldo-Keto Reductases (AKRs) | Aldehydes and ketones (e.g., sugar aldehydes) nih.gov | QM/MM acs.org | Hydride transfer from NADPH to substrate, protonation by a catalytic tyrosine; mechanism can be concerted or stepwise. acs.orgrsc.org |

| CMP-Kdo Synthetase (KdsB) | 8-carbon keto acids (Kdo) ebi.ac.uk | Structural analysis, molecular modeling nih.gov | SN2 attack of sugar hydroxyl on CTP, conformational changes upon substrate binding, role of Mg2+ ions in catalysis. nih.gov |

| β-ketoacyl Reductase | β-ketoacyl substrates researchgate.net | QM/MM (ONIOM) researchgate.net | Nucleophilic attack by a hydride from NADPH, asynchronous protonation of the resulting alkoxide by an active site tyrosine. researchgate.net |

Tautomerism and Conformational Analysis

Like other monosaccharides, this compound can exist in multiple forms in solution, including a linear keto form and various cyclic hemiketal structures (anomers). The interconversion and relative stability of these forms are governed by tautomerism and conformational equilibria.

Tautomerism: Keto-enol tautomerism describes the chemical equilibrium between a keto form and an enol form. jackwestin.comlibretexts.org For sugars, this equilibrium allows the interconversion between the open-chain form and the cyclic hemiacetal or hemiketal forms. jackwestin.comnews-medical.netpnu.edu.ua While the open-chain keto form is a minor species at equilibrium for most sugars, it is a crucial intermediate. news-medical.netpressbooks.pub The equilibrium is typically catalyzed by acid or base. comporgchem.comkhanacademy.orgyoutube.com Computational methods such as DFT can be used to study the thermodynamics of tautomerization, calculating the relative stabilities of the different tautomers and the energy barriers for their interconversion. comporgchem.com The solvent environment plays a significant role in the position of this equilibrium, a factor that can be modeled using continuum solvent models in calculations. comporgchem.com

Conformational Analysis: The cyclic forms of this compound (furanose and pyranose rings) are not planar and can adopt various conformations. For the six-membered pyranose ring, the most common conformations are the low-energy chair forms (e.g., 4C1 and 1C4). Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of carbohydrates. nih.govmpg.de These simulations can determine the relative free energies of different ring conformers, the preferred orientations (rotamers) of the hydroxymethyl and carboxyl groups, and the dynamics of the glycosidic linkage in oligosaccharides. nih.govnih.gov Quantum chemical calculations can complement these studies by providing high-accuracy energies for specific conformations and by helping to interpret experimental data, such as NMR spectra. researchgate.netbme.hu

| Isomeric Form | Description | Key Structural Features |

| Open-Chain | Linear keto-acid form. | Contains a ketone group (at C2) and a carboxylic acid group (at C1). |

| α/β-Fructofuranuronate | Five-membered cyclic hemiketal. | Anomeric hydroxyl group at C2 is axial (α) or equatorial (β). |

| α/β-Fructopyranuronate | Six-membered cyclic hemiketal. | Anomeric hydroxyl group at C2 is axial (α) or equatorial (β); ring exists in chair conformations. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。